molecular formula C17H25N B1360347 2-Methyl-1-octyl-1H-indole CAS No. 42951-39-3

2-Methyl-1-octyl-1H-indole

Cat. No.: B1360347
CAS No.: 42951-39-3
M. Wt: 243.4 g/mol
InChI Key: MOVCYDNEZZZSLV-UHFFFAOYSA-N
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Description

“2-Methyl-1-octyl-1H-indole” is a chemical compound with the molecular formula C17H25N . It is also known by its systematic name "1H-Indole, 2-methyl-1-octyl-" .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular weight of 243.39 . It is achiral, meaning it does not have a non-superimposable mirror image .

Scientific Research Applications

1. Formation and Characteristics of Stable Vesicles

Research by Abel et al. (2000) investigated the formation of stable aggregates from N-substituted indoles, including 2-Methyl-1-octyl-1H-indole, through sonication of aqueous suspensions. These aggregates were characterized using laser light scattering, dye entrapment, and electron microscopy, revealing that N-substituted indoles form more robust aggregates compared to 3-alkylindoles (Abel et al., 2000).

2. Microwave-Assisted Synthesis of Derivatives

Bellavita et al. (2022) demonstrated the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives using a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling process. This method offered high yields and regioselectivity, showcasing the versatility of this compound in synthesizing pharmaceuticals (Bellavita et al., 2022).

3. Hydrogen Storage Applications

A 2023 study by Vostrikov et al. explored the use of methylated indoles, including this compound, in hydrogen storage based on the Liquid Organic Hydrogen Carrier (LOHC) approach. The research evaluated the thermodynamics and reaction stability, confirming that methylated indoles exhibit improved stability and favorable thermochemical characteristics for hydrogen storage (Vostrikov et al., 2023).

4. Photophysical Studies for Fluorescent Probes

Pereira et al. (2010) synthesized new fluorescent indole derivatives and studied their photophysical properties. They observed that these compounds, derived from this compound, displayed high fluorescence quantum yields and solvent sensitivity, making them suitable candidates for fluorescent probes (Pereira et al., 2010).

5. Antiproliferative and Topoisomerase II Inhibitory Activity

Zidar et al. (2020) prepared a series of 3-methyl-2-phenyl-1H-indoles and investigated their antiproliferative activity on tumor cell lines. The research highlighted the potential of this compound derivatives as scaffolds for compounds with antiproliferative and antitopoisomerase II activities (Zidar et al., 2020).

Safety and Hazards

The safety data sheet for “1-Octyl-2-methylindole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indole derivatives, including “2-Methyl-1-octyl-1H-indole”, have diverse biological activities and hold immense potential for exploration for new therapeutic possibilities . The development of novel methods of synthesis and the investigation of their druggability and application in intestinal and liver diseases are areas of ongoing research .

Biochemical Analysis

Biochemical Properties

2-Methyl-1-octyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents . The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, which are critical for cancer treatment . Additionally, this compound may impact the expression of genes related to metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their long-term efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in specific tissues or cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they may interact with DNA or nuclear proteins to modulate gene expression.

Properties

IUPAC Name

2-methyl-1-octylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N/c1-3-4-5-6-7-10-13-18-15(2)14-16-11-8-9-12-17(16)18/h8-9,11-12,14H,3-7,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVCYDNEZZZSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068438
Record name 1H-Indole, 2-methyl-1-octyl-
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Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42951-39-3
Record name 2-Methyl-1-octyl-1H-indole
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Record name 2-Methyl-1-octyl-1H-indole
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Record name 1H-Indole, 2-methyl-1-octyl-
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Record name 1H-Indole, 2-methyl-1-octyl-
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Record name 2-methyl-1-octyl-1H-indole
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Record name 2-Methyl-1-octyl-1H-indole
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